3-Methyl-2-phenylpentanoic acid chemical properties
3-Methyl-2-phenylpentanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Analysis of Phenylalkanoic Acids: A Case Study on 2-Phenylbutyric Acid
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of short-chain phenylalkanoic acids, a class of compounds with significant interest in medicinal chemistry and drug development. Due to the limited availability of in-depth public data on 3-methyl-2-phenylpentanoic acid, this guide will focus on the closely related and well-characterized analog, 2-phenylbutyric acid , as an exemplary model. The principles, protocols, and analytical strategies discussed herein are broadly applicable to analogous structures, including 3-methyl-2-phenylpentanoic acid, providing researchers with a robust framework for their own investigations.
2-Phenylbutyric acid, also known as fenbuten, is a non-steroidal anti-inflammatory drug (NSAID) and serves as an excellent case study due to its well-documented chemical properties, established synthetic routes, and clear mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.
Part 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. These properties dictate its behavior in various solvents, its absorption and distribution characteristics in biological systems, and the analytical methods best suited for its characterization.
Core Chemical Structure and Stereochemistry
2-Phenylbutyric acid possesses a chiral center at the alpha-carbon (C2), the carbon atom adjacent to the carboxyl group to which the phenyl group is also attached. This gives rise to two enantiomers: (S)-(+)-2-phenylbutyric acid and (R)-(-)-2-phenylbutyric acid. The biological activity of many chiral drugs resides primarily in one enantiomer, a concept known as eudismic ratio. For instance, the anti-inflammatory activity of many profen-class NSAIDs is largely attributed to the (S)-enantiomer.
Diagram 1: Stereoisomers of 2-Phenylbutyric Acid
A 2D representation of the (S) and (R) enantiomers of 2-phenylbutyric acid.
Tabulated Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for 2-phenylbutyric acid. This information is critical for designing experiments, from synthesis and purification to formulation and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem |
| Molecular Weight | 164.20 g/mol | PubChem |
| Melting Point | 45-47 °C (racemic) | Sigma-Aldrich |
| Boiling Point | 290 °C (decomposes) | PubChem |
| pKa | 4.78 | PubChem |
| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water. | PubChem |
| Appearance | White to off-white crystalline powder | Sigma-Aldrich |
| ¹H NMR (CDCl₃, δ) | ~1.0 (t, 3H, CH₃), ~1.9 (m, 2H, CH₂), ~3.6 (t, 1H, CH), ~7.3 (m, 5H, Ar-H), ~11.5 (s, 1H, COOH) | Spectral Database for Organic Compounds (SDBS) |
| ¹³C NMR (CDCl₃, δ) | ~12.0 (CH₃), ~29.0 (CH₂), ~54.0 (CH), ~127.0, ~128.0, ~129.0 (Ar-CH), ~140.0 (Ar-C), ~180.0 (C=O) | Spectral Database for Organic Compounds (SDBS) |
| IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1600, ~1495 (C=C aromatic stretch) | Spectral Database for Organic Compounds (SDBS) |
Part 2: Synthesis and Reactivity
Retrosynthetic Analysis and Common Synthetic Route
The synthesis of 2-phenylbutyric acid is a classic example of alpha-alkylation of a phenylacetic acid derivative. A common and robust method involves the generation of a carbanion from phenylacetonitrile, followed by alkylation and subsequent hydrolysis of the nitrile group.
Causality Behind Experimental Choices:
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Starting Material: Phenylacetonitrile is chosen due to the acidity of the α-protons, which are readily deprotonated by a strong base.
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Base: Sodium amide (NaNH₂) or a similar strong, non-nucleophilic base is used to ensure complete deprotonation without competing side reactions like addition to the nitrile.
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Alkylating Agent: An ethyl halide (e.g., ethyl bromide) is used to introduce the two-carbon chain at the alpha position.
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Hydrolysis: Strong acidic or basic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid product upon workup.
Diagram 2: Synthetic Workflow for 2-Phenylbutyric Acid
A high-level overview of the synthesis of 2-phenylbutyric acid from phenylacetonitrile.
Detailed Experimental Protocol: Synthesis of 2-Phenylbutyric Acid
This protocol describes a representative lab-scale synthesis.
Objective: To synthesize racemic 2-phenylbutyric acid via alkylation of phenylacetonitrile.
Materials:
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Phenylacetonitrile
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Sodium amide (NaNH₂)
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Anhydrous tetrahydrofuran (THF)
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Ethyl bromide
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Sulfuric acid (conc.)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
Procedure:
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Carbanion Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium amide to anhydrous THF. Cool the suspension to 0 °C in an ice bath.
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Slowly add phenylacetonitrile dropwise to the stirred suspension. The formation of the benzyl carbanion is often indicated by a color change. Allow the reaction to stir for 1 hour at 0 °C.
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Alkylation: Add ethyl bromide dropwise via a dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours to ensure complete reaction.
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Quenching and Workup: Cool the reaction mixture and carefully quench by slowly adding water. Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether (3x).
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Hydrolysis: Combine the organic extracts and evaporate the solvent. To the crude 2-phenylbutyronitrile intermediate, add a mixture of sulfuric acid and water (e.g., 1:1 v/v). Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
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Purification: Cool the reaction mixture and extract the product into diethyl ether. Wash the organic layer with water and then with saturated sodium bicarbonate solution. The product will move into the aqueous basic layer as its carboxylate salt.
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Separate the aqueous layer and acidify it with concentrated HCl until the pH is ~2. The 2-phenylbutyric acid will precipitate out or form an oil.
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Extract the product back into diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
Self-Validation: The success of each step can be monitored using Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by melting point determination, NMR, and IR spectroscopy, comparing the results to the data in Table 1.
Part 3: Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and chiral composition of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose.
Chiral HPLC for Enantiomeric Separation
Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-phenylbutyric acid.
Causality Behind Method Choices:
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Stationary Phase: A chiral stationary phase (CSP) is mandatory for separating enantiomers. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are highly effective for a wide range of chiral acids. The CSP creates a chiral environment where the two enantiomers have different affinities, leading to different retention times.
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Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol like isopropanol (IPA), is used. A small amount of a strong acid, like trifluoroacetic acid (TFA), is added to suppress the ionization of the carboxylic acid group, ensuring sharp, well-defined peaks.
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Detection: UV detection is suitable as the phenyl group provides a strong chromophore, typically monitored at ~210 nm or ~254 nm.
Diagram 3: Analytical Workflow for Chiral HPLC
A streamlined process for analyzing the enantiomeric excess of 2-phenylbutyric acid.
Detailed Protocol: Chiral HPLC Analysis
Instrumentation:
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HPLC system with a pump, autosampler, column oven, and UV/Vis detector.
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Chiral Column: e.g., Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).
Reagents:
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HPLC-grade n-Hexane
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HPLC-grade Isopropanol (IPA)
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Trifluoroacetic acid (TFA)
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2-Phenylbutyric acid sample (racemic standard and unknown)
Procedure:
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Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane:IPA:TFA (95:5:0.1 v/v/v). Degas the mobile phase by sonication or vacuum filtration.
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Standard Preparation: Prepare a stock solution of racemic 2-phenylbutyric acid (~1 mg/mL) in the mobile phase. Prepare a series of dilutions for linearity checks if quantitative analysis is required.
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Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a similar concentration as the standard.
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Instrument Setup:
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Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
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Set the column oven temperature to 25 °C.
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Set the UV detector wavelength to 210 nm.
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Analysis: Inject the racemic standard first to determine the retention times of the two enantiomers. Then, inject the synthesized sample.
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Data Processing: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100
Self-Validation: The method is validated by the baseline separation of the two enantiomers in the racemic standard. System suitability parameters like resolution (>1.5), tailing factor, and reproducibility of injections should be monitored.
Part 4: Applications in Drug Development and Biological Activity
2-Phenylbutyric acid, as an NSAID, primarily functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Diagram 4: Mechanism of Action of NSAIDs
Inhibition of the COX pathway by 2-phenylbutyric acid reduces prostaglandin synthesis.
The study of analogs like 3-methyl-2-phenylpentanoic acid is driven by the search for molecules with improved potency, selectivity (e.g., COX-2 selective inhibitors to reduce gastrointestinal side effects), or pharmacokinetic properties. The synthetic and analytical methods described in this guide are the foundational tools used by medicinal chemists to create and evaluate these novel chemical entities.
